Cas no 1807109-35-8 (Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)

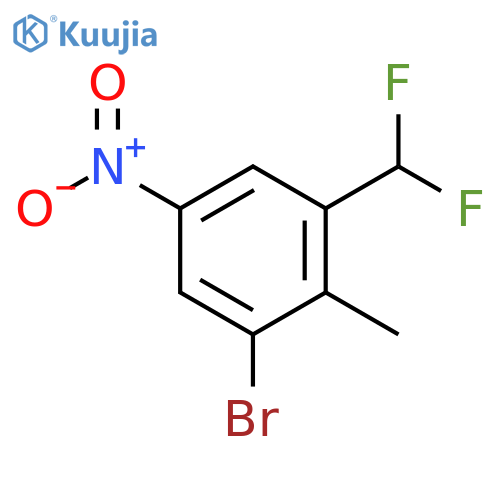

1807109-35-8 structure

商品名:Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-

CAS番号:1807109-35-8

MF:C8H6BrF2NO2

メガワット:266.039548397064

CID:6573673

Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-

-

- インチ: 1S/C8H6BrF2NO2/c1-4-6(8(10)11)2-5(12(13)14)3-7(4)9/h2-3,8H,1H3

- InChIKey: WGRUBKGWQJOGQS-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC([N+]([O-])=O)=CC(C(F)F)=C1C

じっけんとくせい

- 密度みつど: 1.645±0.06 g/cm3(Predicted)

- ふってん: 300.9±42.0 °C(Predicted)

Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510837-0.5g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 0.5g |

$1221.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-10.0g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-2.5g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 2.5g |

$2492.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-1.0g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-0.05g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 0.05g |

$1068.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-0.25g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 0.25g |

$1170.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-0.1g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 0.1g |

$1119.0 | 2023-05-31 | ||

| Enamine | EN300-6510837-5.0g |

1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |

1807109-35-8 | 5g |

$3687.0 | 2023-05-31 |

Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1807109-35-8 (Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 61549-49-3(9-Decenenitrile)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量